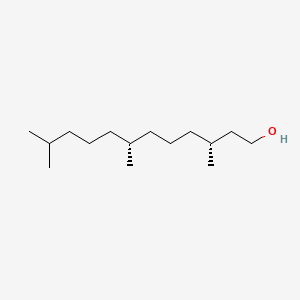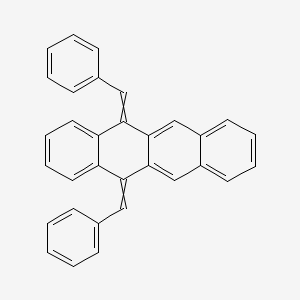
5,12-Dibenzylidene-5,12-dihydrotetracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,12-Dibenzylidene-5,12-dihydrotetracene is an organic compound with the molecular formula C30H22 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two benzylidene groups attached to the tetracene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dibenzylidene-5,12-dihydrotetracene typically involves the condensation of tetracene with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene groups. The reaction mixture is usually heated to promote the condensation process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5,12-Dibenzylidene-5,12-dihydrotetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the benzylidene groups back to the corresponding benzyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Benzyl-substituted tetracenes.
Substitution: Various substituted tetracene derivatives depending on the reagents used.
科学研究应用
5,12-Dibenzylidene-5,12-dihydrotetracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its structural similarity to other bioactive compounds.
Industry: It may be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5,12-Dibenzylidene-5,12-dihydrotetracene involves its interaction with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the compound’s electronic properties and reactivity. The specific pathways and molecular targets depend on the context of its application, such as its role in organic electronics or potential biological activity.
相似化合物的比较
Similar Compounds
Tetracene: The parent compound, which lacks the benzylidene groups.
Pentacene: A higher homolog with an additional aromatic ring.
Anthracene: A related polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
5,12-Dibenzylidene-5,12-dihydrotetracene is unique due to the presence of the benzylidene groups, which modify its electronic properties and reactivity compared to its parent compound, tetracene
属性
CAS 编号 |
928014-60-2 |
|---|---|
分子式 |
C32H22 |
分子量 |
406.5 g/mol |
IUPAC 名称 |
5,12-dibenzylidenetetracene |
InChI |
InChI=1S/C32H22/c1-3-11-23(12-4-1)19-29-27-17-9-10-18-28(27)30(20-24-13-5-2-6-14-24)32-22-26-16-8-7-15-25(26)21-31(29)32/h1-22H |
InChI 键 |
KGBWFSOPQGASFB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=CC4=CC=CC=C4)C5=CC6=CC=CC=C6C=C52 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
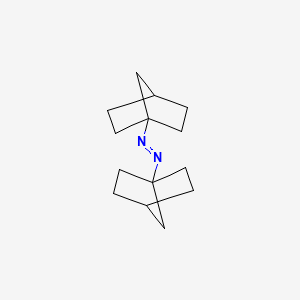
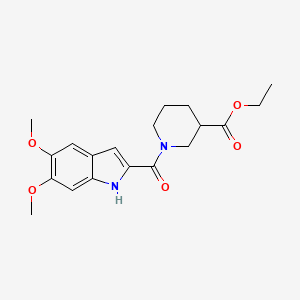

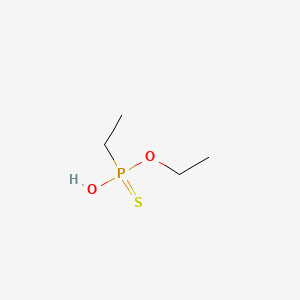
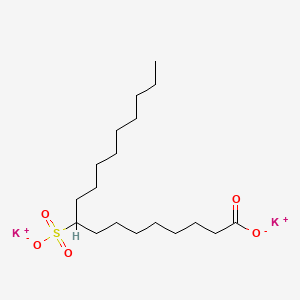
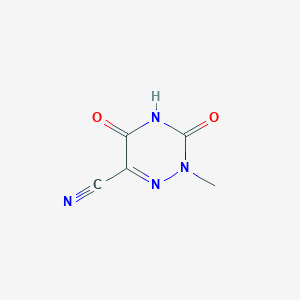
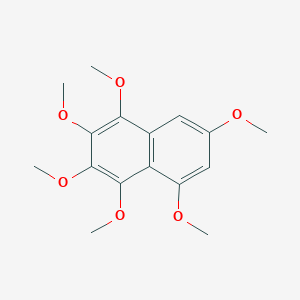
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)

![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)

